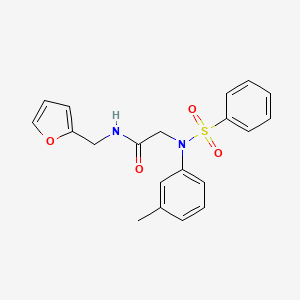![molecular formula C11H17N3OS B6038757 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one](/img/structure/B6038757.png)
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one, also known as THPO, is a chemical compound that has been extensively studied for its potential therapeutic applications. THPO is a pyrimidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation.
Biochemical and Physiological Effects:
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of neurotransmitter levels in the brain. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets simultaneously. However, 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one's potential as a treatment for various diseases. Further research is also needed to determine the optimal dosage and administration of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one, as well as its long-term safety and efficacy.
Synthesis Methods
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one can be synthesized using various methods, including the condensation reaction of 4-chloro-6-methyl-2-pyrimidinamine with 3-thienylacetic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with 3-thienylacetonitrile, followed by reduction with lithium aluminum hydride. The synthesis of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-13-9(6-11(15)14-8)2-4-12-10-3-5-16-7-10/h6,10,12H,2-5,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYEVXQHZSCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCNC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)


![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)
![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)
![7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6038728.png)
![1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B6038732.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6038742.png)
![1-C-(5,7-diethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B6038746.png)
![4-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1,3-thiazole-5-carboxamide](/img/structure/B6038749.png)
![5-cyclopropyl-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B6038763.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]methionine](/img/structure/B6038772.png)